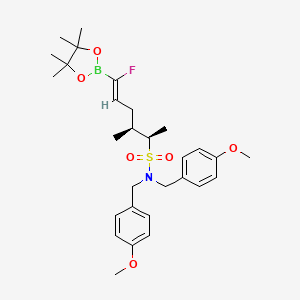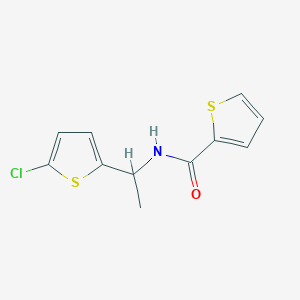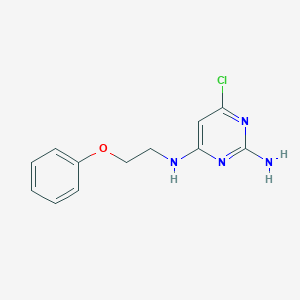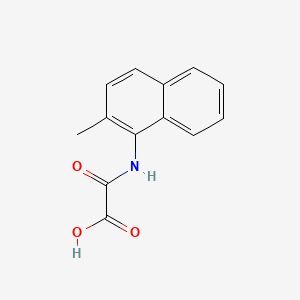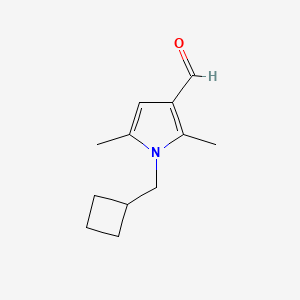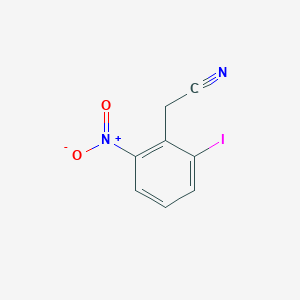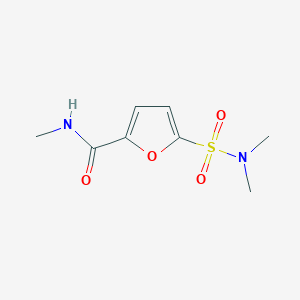
5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide is a chemical compound that belongs to the class of sulfamoyl derivatives It is characterized by the presence of a furan ring substituted with a dimethylsulfamoyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,n-Dimethylsulfamoyl chloride: A precursor used in the synthesis of various sulfamoyl derivatives.
5-(n,n-Dimethylsulfamoyl)-2-morpholinobenzoic acid: Another sulfamoyl derivative with different biological activities.
Uniqueness
5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan ring and carboxamide group make it a versatile compound for various applications, distinguishing it from other sulfamoyl derivatives.
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(dimethylsulfamoyl)-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C8H12N2O4S/c1-9-8(11)6-4-5-7(14-6)15(12,13)10(2)3/h4-5H,1-3H3,(H,9,11) |
InChI Key |
CPCFOGDZQNGWNN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



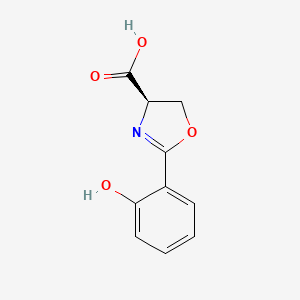
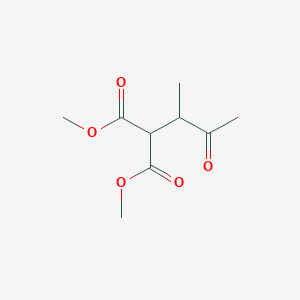
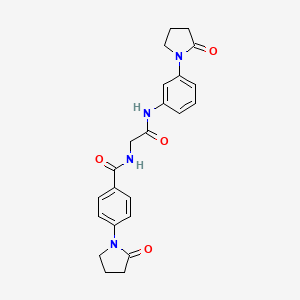
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
